

understanding poison exon inclusion by TP-422

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Compound of Interest		
Compound Name:	TP-422	
Cat. No.:	B1193853	Get Quote

An in-depth analysis of publicly available scientific and clinical data reveals no direct evidence of a compound designated "TP-422" involved in the mechanism of poison exon inclusion. The initial search appears to conflate information related to different investigational drugs and a similarly named industrial product.

This guide will first clarify the existing landscape of poison exon research and therapeutics, and then address the information found for similarly named compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Understanding Poison Exons

Poison exons (PEs) are a class of alternative exons that, when included in a messenger RNA (mRNA) transcript, introduce a premature termination codon (PTC).[1][2] This leads to the degradation of the mRNA transcript through the nonsense-mediated decay (NMD) pathway, ultimately reducing the expression of the target protein.[1][2] This mechanism of gene regulation is increasingly recognized for its role in both normal physiological processes and various diseases, including cancer and neurological disorders.[1][3]

The therapeutic potential of targeting poison exons is a growing area of interest.[1][2] Strategies are being developed to either promote or inhibit the inclusion of specific poison exons to modulate the levels of disease-relevant proteins.[2][4] This can be achieved using various modalities, including antisense oligonucleotides (ASOs) and small molecules.[2][4]

Investigational Drugs with Similar Designations



While "**TP-422**" did not yield specific results in the context of poison exon inclusion, two other compounds with similar names, REM-422 and NUV-422, are currently in clinical development. It is crucial to note that these compounds are distinct entities with different mechanisms of action.

REM-422: A MYB mRNA Degrader

REM-422 is a first-in-class, orally available small molecule designed to degrade MYB mRNA.[5] [6] It is being investigated in a Phase 1 clinical trial for the treatment of recurrent or metastatic adenoid cystic carcinoma (ACC), a type of cancer often driven by the MYB oncogene.[5][6] Preliminary results from this study have shown promising anti-tumor activity.[6][7]

Mechanism of Action: REM-422's primary mechanism is the reduction of MYB protein levels by targeting its mRNA for degradation.[5] While this involves RNA modulation, it is distinct from the specific mechanism of altering poison exon splicing.

NUV-422: A CDK2/4/6 Inhibitor

NUV-422 is a potent inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6), which are key regulators of the cell cycle.[8] It has been evaluated in a Phase 1/2 clinical trial for patients with recurrent or refractory high-grade gliomas and other solid tumors.[8][9]

Mechanism of Action: NUV-422's therapeutic effect is derived from its ability to block cell cycle progression in cancer cells by inhibiting CDK enzymes.[8] This mechanism is unrelated to poison exon inclusion.

Clarification Required

Given the absence of public information on a compound named "**TP-422**" that acts via poison exon inclusion, it is possible that the name is incorrect, refers to a very early-stage internal discovery program without public disclosure, or is a misinterpretation of existing information.

To provide the detailed technical guide as requested, including quantitative data, experimental protocols, and visualizations, further clarification on the specific compound of interest is necessary. Researchers, scientists, and drug development professionals are encouraged to verify the designation of the molecule to ensure access to accurate and relevant information.

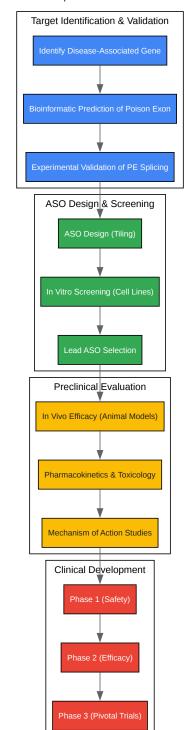


Without a specific, publicly documented molecule, the creation of detailed experimental workflows and signaling pathways related to "**TP-422**" and poison exon inclusion is not feasible. The following diagrams represent generalized concepts in poison exon biology and drug development, which would be adapted once a specific target and molecule are identified.

Generalized Experimental Workflow for ASO-Mediated Poison Exon Skipping

This diagram illustrates a typical workflow for developing an antisense oligonucleotide (ASO) to modulate poison exon splicing.





Generalized ASO Development Workflow for Poison Exon Skipping

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Caption: ASO development workflow for poison exon modulation.

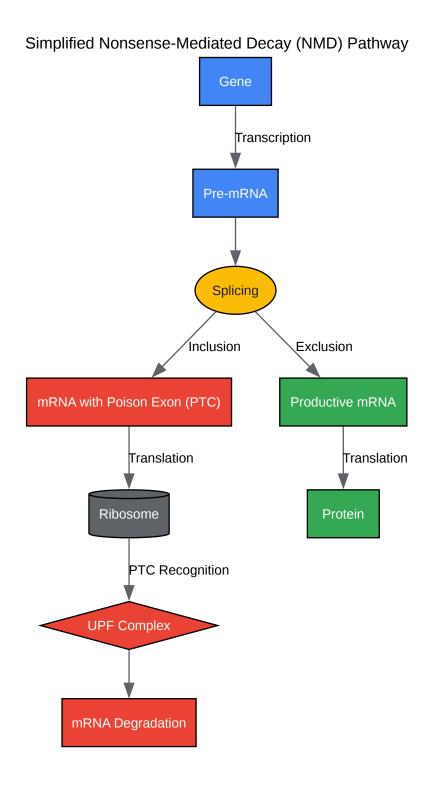


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Signaling Pathway of Nonsense-Mediated Decay (NMD)

This diagram outlines the core mechanism of NMD, which is triggered by the inclusion of a poison exon.





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Caption: NMD pathway initiated by a poison exon.



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